2,4-二氟-3-羟基苯甲酸

描述

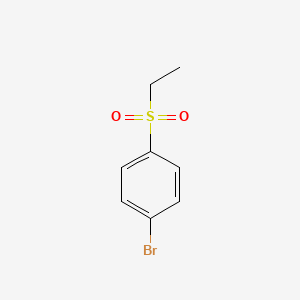

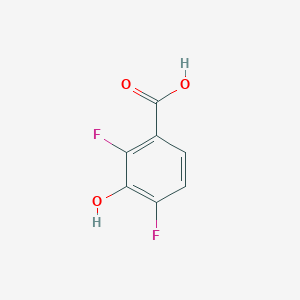

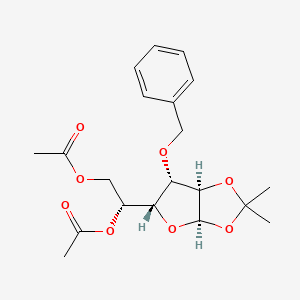

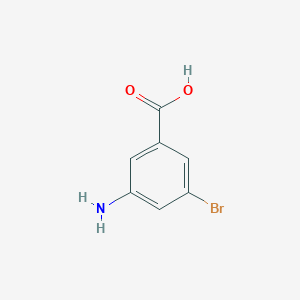

“2,4-Difluoro-3-hydroxybenzoic acid” is an organic compound with the molecular formula C7H4F2O3 . It is a cream to pale brown powder .

Synthesis Analysis

While specific synthesis methods for “2,4-Difluoro-3-hydroxybenzoic acid” were not found, a related compound, “3-chloro-2,4-difluoro-5-hydroxybenzoic acid”, has been synthesized from “2,4-difluoro-3-chlorobenzoic acid”. The protocol involves nitration, esterification, reduction of NO2, diazotization, and hydrolysis, with a 70% overall yield .

Molecular Structure Analysis

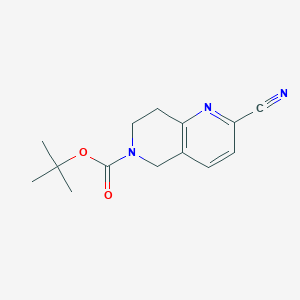

The molecular structure of “2,4-Difluoro-3-hydroxybenzoic acid” consists of a benzene ring with two fluorine atoms, one hydroxyl group, and one carboxyl group .

Physical And Chemical Properties Analysis

“2,4-Difluoro-3-hydroxybenzoic acid” is a cream to pale brown powder . It has a density of 1.6±0.1 g/cm3 . The boiling point is predicted to be 313.5±42.0 °C .

科学研究应用

Protection of Oilseed Crops

- Application Summary : Hydroxybenzoic acid-based hydrazide–hydrazones have been found to be potent growth inhibition agents of laccase-producing phytopathogenic fungi. These are useful in the protection of oilseed crops .

- Methods of Application : The research tested thirty-five semi-synthetic hydrazide–hydrazones with aromatic fragments of natural origin against phytopathogenic laccase-producing fungi such as Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor .

- Results or Outcomes : Among the investigated molecules, those identified as potent laccase inhibitors were also strong antifungal agents against the fungal species tested. The highest antifungal activity showed derivatives of 4-hydroxybenzoic acid and salicylic aldehydes with 3- tert -butyl, phenyl, or isopropyl substituents. S. sclerotiorum appeared to be the most susceptible to the tested compounds, with the lowest IC 50 values between 0.5 and 1.8 µg/mL .

Stress Tolerance in Wheat Cultivation

- Application Summary : Hydroxybenzoic acid derivatives have been tested when applied exogenously to wheat cultivars to test crop tolerance to short-term drought and freezing .

- Methods of Application : The research involved applying the compounds to wheat cultivars and subjecting them to short-term drought and freezing conditions .

- Results or Outcomes : The application resulted in increased stress tolerance .

Chemical Reagents

- Application Summary : Hydroxybenzoic acid derivatives can be used as reagents for organic synthesis .

- Methods of Application : These compounds can serve as important intermediates in the construction of compound frameworks .

- Results or Outcomes : The specific outcomes would depend on the particular synthesis process .

Drug Intermediates

- Application Summary : Hydroxybenzoic acid derivatives can be used to manufacture drug intermediates, such as antiviral and anticancer drugs .

- Methods of Application : These compounds can be incorporated into various pharmaceutical synthesis processes .

- Results or Outcomes : The specific outcomes would depend on the particular drug being synthesized .

Food Technology

- Application Summary : Hydroxybenzoic acids are attracting an ever-growing awareness in food technology due to their dietary health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .

- Methods of Application : These compounds can be sourced in a variety of plants like spices, vegetables, fruits, and grains. They are the major aromatic secondary metabolites that impart food with typical organoleptic characteristics, and link to many health benefits .

- Results or Outcomes : The advancement of hydroxybenzoic acids in functional foods may result in reversing some common illnesses such as inflammation, nervous system upsets, cerebrovascular or cardiovascular illnesses, and diabetes .

Organic Chemistry Reactions

- Application Summary : 2,4-Difluoro-3-hydroxybenzoic acid methyl ester can be used as a reaction component in the synthesis of new chemical entities or as a reagent for organic chemistry reactions .

- Methods of Application : This compound can be used in various organic chemistry reactions .

- Results or Outcomes : The specific outcomes would depend on the particular reaction .

安全和危害

The safety data sheet for a related compound, “2,3-Difluoro-4-hydroxybenzoic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2,4-difluoro-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDXPNZXVSSJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475762 | |

| Record name | 2,4-Difluoro-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-3-hydroxybenzoic acid | |

CAS RN |

91659-08-4 | |

| Record name | 2,4-Difluoro-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280669.png)